molecular formula C19H23FN2O2 B4521071 2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B4521071
M. Wt: 330.4 g/mol
InChI Key: STROWUKDXYMDOM-UHFFFAOYSA-N
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Description

2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C19H23FN2O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.17435614 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Dearomative Spirocyclization

A notable application involves catalytic dearomative spirocyclization via gold carbene species derived from ynamides, providing an efficient synthesis pathway for 2-azaspiro[4.5]decan-3-ones. This method emphasizes the use of NHC ligand and water as co-solvents to achieve high reactivity without requiring hazardous diazo compounds as carbene sources. The produced spirocyclic compounds have potential transformation into gabapentin derivatives through hydrogenation and deprotection processes (Ito, Kawasaki, Kanyiva, & Shibata, 2018).

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has explored their potential as antihypertensive agents. A study synthesized various derivatives substituted with specific groups at the 8 position for screening as antihypertensive agents in spontaneous hypertensive rats. This research outlines the structure-activity relationship, highlighting compounds with significant activity and their mechanism as alpha-adrenergic blockers (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Photoinduced C-F Bond Cleavage

Another application involves the study of photoinduced C-F bond cleavage in some fluorinated compounds, exploring the phototoxicity and photochemical properties of fluorinated 7-amino-4-quinolone-3-carboxylic acids. This research provides insights into the generation of aryl cations in solution through heterolytic defluorination, contributing to the understanding of phototoxic effects related to these compounds (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).

Synthesis of Azaspiro[4.5]decane Systems

The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors is another significant research application. This synthesis route provides a basis for constructing complex spirocyclic structures, which are crucial in the development of various pharmacological agents (Martin‐Lopez & Bermejo, 1998).

Tachykinin NK2 Receptor Antagonists

Research on spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists has been conducted, highlighting the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their affinities in rat colon binding assays. These studies explore the therapeutic potential of such compounds in treating diseases related to tachykinin NK2 receptors (Smith et al., 1995).

Properties

IUPAC Name

2-but-3-enoyl-7-[(2-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-2-6-17(23)22-12-10-19(14-22)9-5-11-21(18(19)24)13-15-7-3-4-8-16(15)20/h2-4,7-8H,1,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROWUKDXYMDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 4
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
Reactant of Route 5
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
2-(3-butenoyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.